Compounds with diamine groups can be useful for binding to metal ions or organic molecules, potentially making them applicable in catalysis or material science ScienceDirect.
The nitrile group can participate in various chemical reactions, and compounds containing nitriles can exhibit interesting biological properties National Center for Biotechnology Information: .
4,6-Diamino-2-(chloromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound characterized by its complex structure that includes a furo[2,3-b]pyridine core. Its molecular formula is and it has a molecular weight of approximately 200.64 g/mol. The compound features multiple functional groups, including two amino groups and a chloromethyl group, which contribute to its reactivity and potential biological activity .
4,6-Diamino-2-(chloromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile exhibits notable biological activities:
The synthesis of 4,6-diamino-2-(chloromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile can be achieved through several methods:
The unique structure of 4,6-diamino-2-(chloromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile makes it suitable for various applications:
Interaction studies are crucial for understanding how 4,6-diamino-2-(chloromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile interacts with biological targets:
Several compounds share structural similarities with 4,6-diamino-2-(chloromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile. Here are some examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4,6-Diamino-2-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile | Contains trifluoromethyl group instead of chloromethyl | Enhanced lipophilicity may affect bioavailability |
| 4-Amino-5-cyanopyridine | Simpler pyridine structure without furo linkage | Lacks the complexity and potential interactions offered by the furo group |
| 6-Amino-5-chloropyridine | Chlorine substitution but lacks additional amino groups | Less versatile in terms of reactivity compared to the target compound |
These comparisons highlight the unique functionalization of 4,6-diamino-2-(chloromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile that may contribute to its distinct biological properties and reactivity profiles.